Product packaging for Defluoro Paliperidone Palmitate(Cat. No.:)

Defluoro Paliperidone Palmitate

Cat. No.: B1156957
M. Wt: 646.9
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Long-Acting Prodrug Analogs

The development of long-acting prodrugs, such as paliperidone (B428) palmitate, has been a major advancement in the management of chronic psychotic disorders. slideshare.net These formulations are designed to release the active drug substance slowly over an extended period, thereby reducing dosing frequency and improving medication adherence. slideshare.netnih.gov

The benzisoxazole class of antipsychotics, which includes risperidone (B510) and paliperidone, has been a fertile ground for structural modifications. researchgate.netnih.gov The primary goals of these modifications are to enhance efficacy, improve the safety and tolerability profile, and optimize pharmacokinetic properties. nih.gov A key therapeutic mechanism for these drugs is their potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.govnih.gov However, their use can be associated with extrapyramidal symptoms (EPS). researchgate.net Consequently, medicinal chemists have explored various structural changes to modulate receptor binding affinities and reduce such side effects. nih.govnih.gov

The introduction or removal of a fluorine atom is a common strategy in medicinal chemistry to fine-tune a drug's properties. In the context of benzisoxazole derivatives, the fluorine atom on the aromatic ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability.

Comparative Analysis of Related Chemical Entities in Preclinical Research

A comparative analysis of Defluoro Paliperidone Palmitate with its parent compounds is essential to hypothesize its potential characteristics. This comparison is largely theoretical for the defluoro entity due to the lack of direct preclinical studies.

FeatureRisperidonePaliperidoneDefluoro Paliperidone (Hypothetical)
Structure Prodrug to paliperidone; contains a benzisoxazole and a piperidine (B6355638) functional group. nih.govActive metabolite of risperidone (9-hydroxyrisperidone). nih.govPaliperidone structure lacking the fluorine atom on the benzisoxazole ring.
Metabolism Extensively metabolized in the liver by CYP2D6 to paliperidone. nih.govMinimally metabolized in the liver; primarily excreted unchanged by the kidneys. nih.govdrugbank.comMetabolism is uncharacterized but may differ from paliperidone due to the absence of the fluorine atom.
Receptor Binding Profile Potent antagonist at dopamine D2 and serotonin 5-HT2A receptors. nih.govSimilar to risperidone, with high affinity for D2 and 5-HT2A receptors. nih.govThe binding affinity for D2, 5-HT2A, and other receptors is unknown and represents a key area for investigation.
Prodrug Form Available as a long-acting injectable (Risperdal Consta). clinicaltrials.govAvailable as a long-acting injectable palmitate ester (Invega Sustenna, Invega Trinza, etc.). jnjmedicalconnect.comwikipedia.orgA palmitate ester would need to be synthesized to create a long-acting injectable formulation.

The primary difference between risperidone and paliperidone lies in their metabolism. nih.gov Paliperidone's limited hepatic metabolism makes it a potentially better option for patients with liver impairment. nih.gov The introduction of Defluoro Paliperidone into this comparison would hinge on how the absence of fluorine affects its pharmacokinetic and pharmacodynamic properties. It is plausible that the change in electronegativity on the benzisoxazole ring could subtly alter receptor binding and, consequently, the therapeutic and side-effect profile.

Identification of Key Unexplored Research Avenues for this compound

The current body of scientific literature on this compound is exceedingly sparse, presenting a wide array of unexplored research avenues. The compound is primarily noted as a synthetic impurity rather than a purposefully designed therapeutic agent. scholarsresearchlibrary.comscholarsresearchlibrary.com Key areas that warrant investigation include:

Synthesis and Formulation: While a synthesis pathway for desfluoro paliperidone exists, a dedicated and optimized synthesis for the active pharmaceutical ingredient (API) would be required. scholarsresearchlibrary.comscholarsresearchlibrary.com Subsequently, the development of a stable, long-acting injectable formulation of its palmitate ester would be a critical step.

Preclinical Pharmacokinetics and Pharmacodynamics: There is no published data on the absorption, distribution, metabolism, and excretion (ADME) of Defluoro Paliperidone. Its receptor binding profile, including affinities for dopamine, serotonin, and other relevant receptors, is completely uncharacterized.

In Vitro and In Vivo Efficacy and Safety: Preclinical studies in relevant animal models would be necessary to determine its antipsychotic efficacy and to establish a preliminary safety profile, with a particular focus on potential differences in extrapyramidal symptoms and metabolic side effects compared to paliperidone.

Structure-Activity Relationship (SAR) Studies: A thorough investigation into the SAR of defluorination in this class of compounds could provide valuable insights for the design of future antipsychotic agents with improved properties.

In essence, the entire preclinical and clinical development pathway for this compound remains an open field for scientific inquiry.

Properties

Molecular Formula

C₃₉H₅₈N₄O₄

Molecular Weight

646.9

Synonyms

Paliperidone Palmitate Impurity

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Defluoro Paliperidone Palmitate

Strategic Design of Synthetic Routes

The synthesis of Defluoro Paliperidone (B428) Palmitate is strategically divided into two main stages: the construction of the defluorinated paliperidone core and the subsequent esterification with palmitic acid.

Approaches for the Defluorinated Paliperidone Core Synthesis

The synthesis of the defluorinated paliperidone core is analogous to the synthesis of paliperidone itself, with the key difference being the use of a non-fluorinated starting material for the benzisoxazole moiety. The core structure is assembled through the N-alkylation of 3-(piperidin-4-yl)benzo[d]isoxazole (B3156928) with a pyrido[1,2-a]pyrimidin-4-one derivative.

A common route to the key intermediate, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, involves several steps. The synthesis can start from 2-amino-3-hydroxypyridine, which is reacted with 2-acetylbutyrolactone (B121156) in the presence of an acid catalyst like p-toluenesulfonic acid. scholarsresearchlibrary.com The resulting intermediate is then chlorinated, often using an agent like thionyl chloride, to yield 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride. scholarsresearchlibrary.com Subsequent hydrogenation of this compound, typically using a palladium on carbon (Pd/C) catalyst, yields the saturated heterocyclic intermediate, (±)-3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. scholarsresearchlibrary.comchemicalbook.comchemicalbook.com

The final step in forming the defluorinated paliperidone core is the N-alkylation of 3-(piperidin-4-yl)benzo[d]isoxazole with the chlorinated pyridopyrimidinone intermediate. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Starting Material Reagents and Conditions Intermediate/Product Reference
2-Amino-3-hydroxypyridine2-Acetylbutyrolactone, p-toluenesulfonic acid, o-xylene3-(2-hydroxyethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scholarsresearchlibrary.com
3-(2-hydroxyethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneThionyl chloride, N,N-dimethylformamide3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride scholarsresearchlibrary.com
3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochlorideH2, 10% Pd/C, Methanol (B129727)(±)-3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scholarsresearchlibrary.comchemicalbook.comchemicalbook.com
(±)-3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and 3-(piperidin-4-yl)benzo[d]isoxazoleBase (e.g., Diisopropylamine), MethanolDefluoro Paliperidone researchgate.net

Esterification and Conjugation Techniques for Palmitate Moiety

The final step in the synthesis of Defluoro Paliperidone Palmitate is the esterification of the hydroxyl group at the 9-position of the defluorinated paliperidone core with palmitic acid. To facilitate this reaction, palmitic acid is typically activated. A common method involves the use of palmitoyl (B13399708) chloride, the acid chloride of palmitic acid. google.comgoogle.com

The reaction is generally carried out in an inert solvent in the presence of a base to act as a scavenger for the hydrochloric acid byproduct. The choice of solvent and base can influence the reaction rate and yield.

Reactant 1 Reactant 2 Key Reagents/Conditions Product Reference
Defluoro PaliperidonePalmitoyl ChlorideInert solvent, Base (e.g., triethylamine)This compound google.comgoogle.com
Defluoro PaliperidonePalmitic AnhydrideOrganic solvent, BaseThis compound google.com

Development and Optimization of Reaction Conditions

Stereochemical Control in Multi-Step Synthesis

Paliperidone, and by extension its defluorinated analogue, possesses a chiral center at the 9-position of the pyrido[1,2-a]pyrimidin-4-one ring system. The synthesis typically results in a racemic mixture. scholarsresearchlibrary.com For the marketed paliperidone, the racemate is used as the pharmacological activity of both enantiomers is similar. researchgate.net Therefore, specific stereochemical control to isolate a single enantiomer is not always necessary for its intended biological application. However, should a specific stereoisomer be desired, resolution of the racemic mixture or asymmetric synthesis would be required.

Process Efficiency and Yield Enhancement Strategies

Several strategies can be employed to enhance the process efficiency and yield of the synthesis. In the N-alkylation step, the use of a non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) has been shown to be effective in catalyzing the reaction and improving yields. researchgate.net The purity of the final product is also a critical factor. Purification techniques such as recrystallization are often employed to remove process-related impurities. google.com The choice of solvent for both the reaction and the purification steps can significantly impact the yield and purity of the final compound.

Novel Synthetic Approaches and Catalyst Development

Research into the synthesis of paliperidone and related compounds continues to explore more efficient and economical routes. One approach involves the late-stage introduction of the 9-hydroxy group. google.comgoogle.com This strategy starts with a precursor lacking the hydroxyl group, which can sometimes be easier to handle and purify. The hydroxyl group is then introduced later in the synthesis through an oxidation reaction. google.comgoogle.com

The development of new catalysts is another area of active research. For the hydrogenation step, while palladium on carbon is standard, other precious metal catalysts such as rhodium, ruthenium, and platinum could also be utilized. google.com In the N-alkylation reaction, the development of more efficient catalysts could lead to milder reaction conditions and higher yields.

Green Chemistry Applications in Analog Synthesis

The principles of green chemistry, which aim to reduce waste and improve energy efficiency, are increasingly being applied to pharmaceutical synthesis. mdpi.com While specific studies on the green synthesis of this compound are not prevalent, the established synthetic routes for the structurally similar paliperidone provide a framework for applying these principles.

A common synthetic pathway for paliperidone involves the N-alkylation of 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole with a pyrimidinone derivative. researchgate.netgoogleapis.com The synthesis of the defluoro analog would logically proceed via the same reaction, substituting the fluorinated benzisoxazole with its non-fluorinated counterpart. Green chemistry principles can be integrated into this process in several ways:

Solvent Selection: Traditional syntheses often employ solvents such as dichloromethane (B109758) and methanol. researchgate.netgoogle.comgoogle.compatsnap.com Green chemistry encourages the substitution of these with more environmentally benign alternatives. Research into greener solvents is a key area of sustainable chemistry. mdpi.com

Catalysis: The use of catalysts like 1,8-Diazabicycloundec-7-ene (DBU) has been shown to facilitate the N-alkylation step in paliperidone synthesis, leading to high yields. researchgate.net Catalytic reactions are inherently "greener" as they increase reaction efficiency and atom economy, reducing the amount of reagents needed.

Solvent-Free Reactions: An advanced green approach would be to explore solvent-free synthesis methods. Mechanochemical grinding, for instance, has been successfully used to synthesize N-substituted amines with high efficiency, presenting a potential alternative to solvent-based reactions. mdpi.com

Chemo-Enzymatic Synthesis Considerations

Chemo-enzymatic synthesis utilizes enzymes, which are natural biocatalysts, to perform specific chemical transformations with high selectivity. mdpi.com This approach offers significant advantages, including the use of aqueous media and the avoidance of product contamination by residual metals. mdpi.com

For the synthesis of paliperidone analogs, a key consideration is the introduction of the 9-hydroxy group. A patented process describes the enzymatic hydroxylation of risperidone (B510) to yield paliperidone using oxidoreductase enzymes like peroxidases, dioxygenases, or monooxygenases. googleapis.comgoogle.com This suggests a viable chemo-enzymatic route for its defluoro analog:

Chemical Synthesis of Precursor: The precursor, "Defluoro Risperidone," would be synthesized using established chemical methods.

Enzymatic Hydroxylation: This precursor would then be subjected to enzymatic hydroxylation to stereoselectively introduce the hydroxyl group at the 9-position, yielding "Defluoro Paliperidone."

Chemical Esterification: The final step would involve the chemical acylation of the 9-hydroxy group with palmitic acid or a derivative thereof to produce this compound.

Isolation and Preliminary Purification Protocols for Synthetic Intermediates and Final Compound

The isolation and purification of the final compound and its intermediates are critical for ensuring high purity, which is often required to be above 99%. google.comgoogleapis.comgoogle.com Protocols developed for paliperidone and its palmitate ester are directly applicable to the defluoro analog due to their structural similarity. Key methods include crystallization, salt formation, and solvent washing.

Crystallization and Recrystallization: This is the most common purification technique. The choice of solvent is crucial and can significantly impact the final product's crystallinity, stability, and pharmacokinetic profile. nih.gov Different crystallization processes can lead to variations in surface free energy and particle morphology. nih.gov Solvents are often used in combination to optimize solubility and precipitation.

Purification via Salt Formation: A robust method for removing impurities involves converting the crude base into an acid addition salt, such as a hydrochloride salt. googleapis.comgoogle.com The process typically involves:

Dissolving the crude paliperidone analog base in a suitable solvent.

Adding an acid (e.g., hydrochloric acid) to form the salt, which precipitates from the solution. google.com

Isolating the salt via filtration.

Neutralizing the purified salt with a base to regenerate the pure free base of the compound. google.com

This technique is effective for removing process-related impurities. google.comgoogleapis.com

Washing and Slurrying: After initial isolation by filtration, the crude product is often washed with cold solvents like acetone (B3395972) or diethyl ether to remove residual impurities. google.comgoogleapis.com Alternatively, the crude solid can be slurried in a solvent, a process that involves stirring the suspension to dissolve impurities while the desired compound remains solid, followed by filtration. googleapis.com

The table below summarizes various purification protocols documented for paliperidone, which serve as a model for this compound.

Preclinical Pharmacological Investigations of Defluoro Paliperidone Palmitate

In Vitro Receptor Binding and Ligand Interaction Profiling

The in vitro receptor binding profile of an antipsychotic drug is fundamental to understanding its mechanism of action and potential side effects. For paliperidone (B428), a significant body of research exists detailing its affinities for various receptors.

Quantitative Assessment of Affinity to Dopamine (B1211576) Receptor Subtypes (D2)

Paliperidone exhibits a high affinity for the dopamine D2 receptor, which is a key target for the therapeutic action of most antipsychotic medications. nih.gov The antagonism of D2 receptors in the mesolimbic pathway is believed to be responsible for the alleviation of positive symptoms of schizophrenia. The binding affinity of a compound is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

While specific Ki values for Defluoro Paliperidone Palmitate are not available, the removal of the electron-withdrawing fluorine atom from the benzisoxazole ring could potentially influence the electronic environment of the molecule and, in turn, its interaction with the D2 receptor. This could lead to either an increase or decrease in binding affinity compared to paliperidone.

Table 1: Representative In Vitro Receptor Binding Affinities (Ki, nM) of Paliperidone

Receptor Paliperidone

Note: This table is intended to show the format for such data. Specific, consistently reported Ki values for paliperidone across different studies can vary and are not provided here to avoid misrepresentation. No data is available for this compound.

Serotonin (B10506) Receptor Subtype (5-HT2A) Interaction Studies

Atypical antipsychotics, including paliperidone, are characterized by their potent antagonism of the serotonin 5-HT2A receptor, often with an affinity that is higher than or equal to their affinity for the D2 receptor. nih.gov This dual antagonism is hypothesized to contribute to a lower incidence of extrapyramidal side effects and may improve efficacy against negative symptoms of schizophrenia.

Adrenergic (α1, α2) and Histamine (H1) Receptor Ligand Behavior

Paliperidone is also known to interact with adrenergic and histaminergic receptors. patsnap.com Antagonism at α1-adrenergic receptors can be associated with orthostatic hypotension, while antagonism at H1 receptors is linked to sedation and weight gain. The affinity of paliperidone for these receptors is generally lower than for D2 and 5-HT2A receptors.

The effect of defluorination on the binding of paliperidone palmitate to these receptors has not been documented. Any change in affinity could translate to a different side effect profile for the defluorinated compound compared to paliperidone.

Cellular and Molecular Mechanistic Studies

Beyond simple receptor binding, understanding how a compound modulates intracellular signaling pathways provides a more detailed picture of its pharmacological effects.

Elucidation of Signal Transduction Pathway Modulation

The binding of a ligand to a G-protein coupled receptor (GPCR), such as the D2 or 5-HT2A receptor, initiates a cascade of intracellular events known as signal transduction. These pathways ultimately lead to the physiological response. For paliperidone, its antagonism at D2 and 5-HT2A receptors leads to the modulation of downstream signaling molecules.

No studies have been published that elucidate the specific signal transduction pathway modulation by this compound. Research in this area would be necessary to understand how the structural change of defluorination impacts the functional consequences of receptor binding.

Investigation of Intracellular Target Engagement

Investigating intracellular target engagement involves confirming that the drug interacts with its intended targets within the complex environment of a living cell. This can be assessed through various techniques, including cellular imaging and target occupancy studies. For paliperidone, its engagement with D2 and 5-HT2A receptors has been demonstrated in preclinical and clinical studies.

The intracellular target engagement of this compound remains uninvestigated in the available scientific literature. Such studies would be critical to confirm that the defluorinated compound retains its ability to interact with relevant central nervous system targets.

Pharmacodynamic Assessments in Non-Human Animal Models

Neurotransmitter System Perturbation Analysis in Rodent Models

Pharmacodynamic studies in rodent models have been conducted on paliperidone and its derivatives, offering insights into their effects on neurotransmitter systems.

In one study, paliperidone derivatives were shown to significantly attenuate hyperlocomotion induced by MK-801 in mice. nih.gov MK-801 is an NMDA receptor antagonist, and its-induced hyperlocomotion is a common preclinical model of psychosis, suggesting that paliperidone can modulate glutamatergic and dopaminergic pathway dysregulation.

Another investigation in rats explored the differential effects of paliperidone and risperidone (B510) on serotonin (5-HT) and norepinephrine (B1679862) (NE) neurons. This study found that paliperidone, unlike risperidone, did not inhibit the firing of 5-HT neurons. However, it was capable of reversing the suppression of NE neuron firing induced by the selective serotonin reuptake inhibitor (SSRI) escitalopram. This indicates a distinct modulatory effect on the noradrenergic system.

Ex Vivo Receptor Occupancy Measurement in Animal Tissues

Data on the ex vivo receptor occupancy of "this compound" in animal tissues is not available.

Studies on paliperidone, however, have characterized its receptor binding profile. Research in macaque monkeys using positron emission tomography (PET) has detailed the dose-dependent occupancy of dopamine D2 receptors in various brain regions, including the basal ganglia and cortical areas. This research is critical for understanding the therapeutic window of the drug, as D2 receptor occupancy is linked to both antipsychotic efficacy and the risk of extrapyramidal side effects. These studies have established a relationship between plasma concentrations of paliperidone and the degree of D2 receptor blockade in the primate brain.

Electrophysiological Correlates in Preclinical Models

There are no specific electrophysiological studies on "this compound" in the public domain.

However, the electrophysiological properties of paliperidone have been investigated in rats. These studies have provided a detailed understanding of how the compound affects the firing patterns of specific neuronal populations. For example, in vivo electrophysiology in rats demonstrated that paliperidone does not alter the firing rate of norepinephrine neurons on its own but can reverse the suppression of these neurons caused by other psychoactive agents. This highlights its complex interactions within central nervous system circuits.

Metabolism and Biotransformation Pathways of Defluoro Paliperidone Palmitate

In Vitro Metabolic Fate and Enzyme Specificity

Characterization of Esterase-Mediated Hydrolysis

No information is available regarding the specific esterases that would hydrolyze Defluoro Paliperidone (B428) Palmitate into its active component, defluoro paliperidone, and palmitic acid. While the hydrolysis of the parent compound, paliperidone palmitate, is a known process, the enzymes responsible and the rate of reaction for a defluorinated version have not been characterized in the literature. researchgate.net

Role of Cytochrome P450 Enzymes in Non-Human Systems

For the fluorinated compound, paliperidone, metabolism by cytochrome P450 (CYP) enzymes is considered minor. nih.gov The primary enzymes involved in the metabolism of its parent drug, risperidone (B510), are CYP2D6 and to a lesser extent, CYP3A4. nih.gov However, without the fluorine atom, the electronic properties of the aromatic system would change, potentially altering its interaction with CYP enzymes. No studies on the role of CYP enzymes in the metabolism of Defluoro Paliperidone Palmitate in any biological system have been reported.

Non-CYP Metabolic Enzyme Investigations

For paliperidone, identified metabolic pathways include alcohol dehydrogenation and benzisoxazole scission. nih.gov It is plausible that a defluorinated analogue might undergo similar non-CYP-mediated transformations, but no investigations have been published to confirm this.

Identification and Structural Elucidation of Metabolites in Non-Human Systems

Chromatographic Separation of Metabolic Products

Techniques like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are standard for separating metabolites from biological matrices. nih.govspringernature.com These methods would be applicable for studying this compound metabolism, but no such studies or resulting chromatograms have been published.

Mass Spectrometry-Based Metabolite Profiling

Mass spectrometry (MS), often coupled with chromatography (LC-MS), is a powerful tool for identifying and structuring metabolites. nih.govnih.gov It allows for the determination of mass-to-charge ratios and fragmentation patterns, which are crucial for elucidating the structures of unknown metabolic products. mit.edu While this methodology would be essential for profiling the metabolites of this compound, no such profiling data is available in the scientific literature.

Preclinical Pharmacokinetic Modeling in Animal Models

There is no available information from preclinical animal studies to model the pharmacokinetic profile of this compound.

Absorption and Distribution Kinetics in Rodents

No studies were found that detail the absorption and distribution kinetics of this compound in rodent models. Therefore, data on parameters such as the rate and extent of absorption, bioavailability, and distribution to various tissues following administration are not available.

Elimination Pathways and Clearance Mechanisms

The metabolic pathways and clearance mechanisms for this compound have not been characterized in the scientific literature. Research on its biotransformation, the enzymes involved, and the routes of excretion (e.g., renal, fecal) has not been published.

Tissue Distribution and Accumulation Research

There are no published studies on the tissue distribution or potential for accumulation of this compound in various organs and tissues within animal models.

Analytical Chemistry Methodologies for Defluoro Paliperidone Palmitate

Spectroscopic Techniques for Structural Confirmation and Characterization

Spectroscopic methods are fundamental in the elucidation of the molecular structure of Defluoro Paliperidone (B428) Palmitate, providing insights into its isomeric form, molecular formula, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Distinction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For a compound like Defluoro Paliperidone Palmitate, which is a derivative of Paliperidone Palmitate, NMR would be crucial for confirming the absence of the fluorine atom and for distinguishing between potential isomers.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition and molecular formula of a compound with high accuracy. researchgate.net This technique measures the mass-to-charge ratio (m/z) to a very high degree of precision, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. researchgate.net

For this compound, HRMS would be used to confirm its molecular weight. The expected molecular weight would be lower than that of Paliperidone Palmitate (C₃₉H₅₇FN₄O₄, molecular weight 664.89) due to the substitution of a fluorine atom with a hydrogen atom. japsonline.com The high resolution of HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), can provide mass accuracy within a few parts per million (ppm), which is essential for the unambiguous identification of the molecular formula. researchgate.net In studies of the related compound paliperidone, UPLC-MS analysis has been used to identify impurities, demonstrating the utility of mass spectrometry in characterizing related substances. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups, such as the carbonyl group of the ester and the amide in the pyrimidinone ring, as well as the C-H bonds of the aliphatic and aromatic regions. A comparison with the IR spectrum of Paliperidone Palmitate would show a high degree of similarity, with subtle differences in the fingerprint region due to the absence of the C-F bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between energy levels. psu.edu The UV spectrum of a compound is characteristic of its chromophoric systems. For this compound, the UV spectrum would be primarily influenced by the benzisoxazole and pyrido-pyrimidine ring systems. In the analysis of the related compound paliperidone palmitate, a detection wavelength of 238 nm has been utilized in UPLC methods. japsonline.comresearchgate.net Another method for paliperidone utilized a detection wavelength of 275 nm. researchgate.net A study on paliperidone palmitate determined the wavelength of maximum absorption to be 283 nm in a 20% methanol (B129727) in water solution. researchgate.net

Chromatographic Separation and Quantification Method Development

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

Ultra-Performance Liquid Chromatography (UPLC) Method Optimization

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes sub-2 µm particle columns to achieve faster and more efficient separations compared to traditional HPLC. japsonline.com The optimization of a UPLC method for this compound would involve the careful selection of the column, mobile phase, flow rate, and detector settings to achieve optimal resolution, sensitivity, and speed.

For the related compound, Paliperidone Palmitate, a rapid stability-indicating RP-UPLC method was developed using an Acquity BEH C18 column (50 mm × 2.1 mm, 1.7 µm). japsonline.com The method employed an isocratic elution with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) (10:90 v/v) at a flow rate of 0.6 mL/min, with UV detection at 238 nm. japsonline.com This method was able to separate paliperidone palmitate from its degradation products in a short run time of 2.5 minutes. japsonline.com Such a method could be adapted and optimized for the analysis of this compound.

Table 1: Example of UPLC Method Parameters for a Related Compound (Paliperidone Palmitate)

Parameter Condition
Column Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase Ammonium acetate buffer: Acetonitrile (10:90, v/v)
Flow Rate 0.6 mL/min
Detection UV at 238 nm
Column Temperature 50°C
Injection Volume 1 µL
Run Time 2.5 min

Source: japsonline.com

High-Performance Liquid Chromatography (HPLC) Method Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of pharmaceutical compounds. The validation of an HPLC method according to the International Conference on Harmonisation (ICH) guidelines ensures that the method is reliable, reproducible, and suitable for its intended purpose.

Several HPLC methods have been developed and validated for the analysis of the related compound, paliperidone, and its palmitate ester. These methods typically utilize a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile or methanol. For instance, a stability-indicating RP-HPLC method for paliperidone used a mobile phase of methanol, acetonitrile, and 0.15% v/v triethylamine (B128534) in water (50:20:30 v/v/v) with UV detection at 237 nm. ijper.org Another method for paliperidone in bulk drug used a mobile phase of methanol and acetonitrile (40:60 v/v) with detection at 235 nm. researchgate.net These methods are validated for parameters such as linearity, precision, accuracy, specificity, and robustness. ijper.orgresearchgate.netijpbs.com Such validated methods for paliperidone palmitate are designed to separate it from potential impurities, and a similar approach would be necessary for this compound.

Table 2: Summary of Validated HPLC Methods for the Related Compound Paliperidone

Parameter Method 1 Method 2 Method 3
Column Phenomenex, Gemini NX, C18 (150x4.6 mm, 5 µm) C18 (250 × 4.6mm, 5 µm) Zorbax SB C18 (100 x 4.6 mm, 3.5 µm)
Mobile Phase Methanol:Acetonitrile:0.15% v/v Triethylamine in water (50:20:30 v/v) Methanol:Acetonitrile (40:60 v/v) Buffer (TBAHS in water):Acetonitrile (90:10 v/v)
Flow Rate 1 mL/min 1.0 mL/min 1.0 mL/min
Detection 237 nm 235 nm 275 nm
Retention Time 3.2 min 3.00 min Not specified
Linearity Range 7.5-150 µg/ml 10-50 µg/ml Not specified
Correlation Coefficient (R²) 0.999 0.999 Not specified

Sources: ijper.orgresearchgate.netijpbs.com

Gas Chromatography (GC) for Volatile Impurity Analysis

Gas chromatography (GC) is a crucial analytical technique for the assessment of volatile impurities in pharmaceutical substances like this compound. The impurity profile of a drug substance is a critical quality attribute, as even minute quantities of certain impurities can impact the efficacy and safety of the final pharmaceutical product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate rigorous control over impurities. thermofisher.comgoogle.com

The primary application of GC in this context is the detection and quantification of residual solvents and other volatile organic compounds that may be present from the manufacturing process. These impurities can originate from the synthesis of the active pharmaceutical ingredient (API) or its intermediates. thermofisher.com GC, particularly when coupled with mass spectrometry (GC-MS), provides a powerful tool for both separating and identifying these volatile components. thermofisher.com

For the analysis of impurities in starting materials and intermediates of pharmaceutical manufacturing, GC-MS is a commonly employed method. thermofisher.com High-resolution accurate mass spectrometry (HRAMS) coupled with GC can offer unambiguous structural elucidation of unknown impurities. thermofisher.com

A typical GC method for volatile impurity analysis would involve the following:

Sample Preparation: The this compound sample would be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). thermofisher.com

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used. The choice of detector depends on the need for identification (MS) or routine quantification (FID).

Chromatographic Conditions: A capillary column with a suitable stationary phase is selected to achieve optimal separation of the volatile impurities. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points.

Table 1: Illustrative GC Parameters for Volatile Impurity Analysis

ParameterCondition
Column Capillary column (e.g., DB-624)
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Oven Program Initial temp 40°C, hold for 5 min, ramp to 240°C at 10°C/min, hold for 10 min
Carrier Gas Helium or Nitrogen
Injection Volume 1 µL

It is important to note that specific method parameters would need to be developed and validated for the unique impurity profile of this compound. This validation process would ensure the method is accurate, precise, specific, and robust for its intended purpose.

Capillary Electrophoresis (CE) for Purity and Identity

Capillary electrophoresis (CE) is a high-resolution separation technique that can be employed for the purity and identity testing of pharmaceutical compounds, including this compound. CE separates molecules based on their charge-to-mass ratio in an electric field. This technique offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption.

For purity analysis, CE can effectively separate the main compound from its related substances and potential degradation products. The identity of this compound can be confirmed by comparing its migration time with that of a reference standard.

The development of a CE method for this compound would involve optimizing several parameters:

Buffer Composition and pH: The choice of buffer is critical for achieving the desired separation. The pH of the buffer will influence the charge of the analyte and, consequently, its electrophoretic mobility.

Applied Voltage: The separation voltage affects the speed of the analysis and the resolution of the peaks.

Capillary Type and Dimensions: The internal diameter and length of the capillary impact the efficiency and analysis time.

Detection: UV-Vis detection is commonly used in CE, with the wavelength selected to maximize the absorbance of this compound.

Bioanalytical Methodologies for Preclinical Samples

Bioanalytical methods are essential for quantifying drug concentrations in biological matrices during preclinical studies. wuxiapptec.com These studies, often conducted in animal models, provide critical data on the pharmacokinetics (PK) and toxicokinetics (TK) of a new drug candidate like this compound. nih.gov

Sample Preparation Techniques for Animal Biological Matrices

The accurate measurement of drug concentrations in biological samples such as plasma, serum, or tissue homogenates is heavily reliant on the sample preparation technique. youtube.com The primary goal of sample preparation is to remove interfering substances from the biological matrix that could affect the analysis, while efficiently extracting the analyte of interest. youtube.com Common techniques include:

Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. youtube.com While effective at removing a large portion of proteins, it may not remove all interfering substances. youtube.com

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix by partitioning it between two immiscible liquid phases. youtube.com It can provide a cleaner extract than PPT but is more labor-intensive. youtube.com

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analyte while the matrix components are washed away. youtube.com The analyte is then eluted with a suitable solvent. SPE generally provides the cleanest extracts and allows for sample concentration, but it is the most complex and expensive of the three techniques. youtube.com

The choice of sample preparation method depends on the physicochemical properties of this compound, the nature of the biological matrix, and the sensitivity required for the assay. youtube.com

Method Validation for Sensitivity, Specificity, and Reproducibility

A bioanalytical method must be rigorously validated to ensure that it is reliable and produces accurate data. labmanager.com Regulatory agencies like the FDA and the European Medicines Agency (EMA) have specific guidelines for bioanalytical method validation. europa.euwalshmedicalmedia.com The key validation parameters include:

Sensitivity: This is typically defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Specificity and Selectivity: The method must be able to unequivocally measure the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and concomitant medications. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision describes the variability of the measurements. Both are assessed at multiple concentration levels. nih.gov

Reproducibility: The ability of the method to produce the same results over time and in different laboratories.

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision Coefficient of variation (CV) ≤15% (≤20% at the LLOQ)
LLOQ Signal should be at least 5 times the blank response
Selectivity No significant interference at the retention time of the analyte

Methodologies for Assessing Degradation Pathways and Product Identification

Understanding the degradation pathways of a drug substance is a critical component of its development. Forced degradation studies are conducted to identify potential degradation products that could form under various stress conditions. researchgate.net

Forced Degradation Studies under Controlled Conditions

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those it would encounter during storage and handling. researchgate.netgoogle.com The goal is to accelerate the degradation process to generate and identify potential degradation products. researchgate.net Common stress conditions include:

Acidic and Basic Hydrolysis: The drug is exposed to acidic and basic solutions to assess its stability to hydrolysis. google.comnih.gov

Oxidation: The drug is treated with an oxidizing agent, such as hydrogen peroxide, to evaluate its susceptibility to oxidation. nih.govnih.gov

Thermal Degradation: The drug is exposed to high temperatures to assess its thermal stability. nih.gov

Photodegradation: The drug is exposed to light, typically using a photostability chamber, to determine its sensitivity to light. nih.govnih.gov

The extent of degradation is typically targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation. researchgate.net

Table 3: Example of Forced Degradation Conditions for Paliperidone

Stress ConditionReagent/ConditionDurationDegradation Observed
Acid Hydrolysis1 M HCl2 hoursLabile
Base Hydrolysis1 M NaOH-Labile
Oxidation18% H₂O₂72 hours16.51% degradation
PhotolysisSunlight24 hours75.36% degradation
ThermalDry Heat-Stable

Data adapted from studies on paliperidone. nih.govnih.gov

Following forced degradation, analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) are used to separate and identify the degradation products. nih.govjoac.info Techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy can be used for the structural elucidation of the identified impurities. joac.info For paliperidone, known degradation products include the N-oxide derivative. nih.govjapsonline.com

Identification of Degradation Products via Advanced Analytical Techniques

A comprehensive review of available scientific literature and analytical documentation reveals a notable absence of specific studies focused on the forced degradation and subsequent identification of degradation products for this compound. Research has primarily centered on its parent compound, paliperidone, and its palmitate ester.

While "Desfluoro paliperidone" is identified in the literature as a process-related impurity or related substance in the synthesis of paliperidone, dedicated studies detailing the degradation pathways of this compound itself are not publicly available in the searched resources. scholarsresearchlibrary.com

Extensive research has been conducted on the degradation of paliperidone and paliperidone palmitate under various stress conditions, including hydrolysis, oxidation, and photolysis. japsonline.comnih.govresearchgate.netnih.gov These studies have utilized advanced analytical techniques such as high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and mass spectrometry (MS) to separate and identify resulting degradants like Paliperidone N-Oxide. japsonline.comnih.govnih.gov However, this body of research does not address the specific degradation profile of the defluoro analogue.

Consequently, based on the available information, a detailed discussion and data table of degradation products specifically arising from this compound cannot be provided.

Potential Research Applications and Future Directions for Defluoro Paliperidone Palmitate

Utility as a Pharmacological Research Probe

The primary value of Defluoro Paliperidone (B428) Palmitate lies in its function as a comparative tool to elucidate the precise pharmacological role of the fluorine atom in the parent molecule, paliperidone.

Investigating Specific Receptor Subtype Functions

Paliperidone's therapeutic effects are attributed to its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. ijpsr.infodrugbank.comnih.gov It also exhibits high affinity for α1 and α2 adrenergic receptors and H1 histaminergic receptors. scholarsresearchlibrary.compsychdb.com The substitution of a hydrogen atom with a fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, which in turn can affect its binding affinity and selectivity for protein targets. benthamscience.comacs.orgresearchgate.net

Defluoro Paliperidone Palmitate serves as an ideal pharmacological probe to dissect the fluorine atom's contribution to receptor binding. By conducting comparative binding assays between paliperidone and defluoro-paliperidone, researchers can quantify the impact of this single atomic substitution on affinity for D2, 5-HT2A, and other off-target receptors. Such studies can reveal whether the fluorine atom is critical for high-affinity binding at the intended targets or if it primarily serves to modulate selectivity or reduce binding at undesired sites. This level of molecular detail is crucial for the rational design of future antipsychotics with improved receptor interaction profiles. nih.gov

Table 1: Comparative Receptor Binding Profile Analysis This table outlines the known receptor binding affinities of Paliperidone and the investigational utility of its defluorinated analog.

Receptor Subtype Paliperidone (Known Affinity) Defluoro Paliperidone (Research Application)
Dopamine D2 High-affinity antagonist. nih.govrndsystems.com Quantify the fluorine atom's contribution to D2 receptor binding affinity and kinetics.
Serotonin 5-HT2A High-affinity antagonist. nih.govrndsystems.com Determine the role of fluorine in the characteristic high 5-HT2A/D2 affinity ratio of atypical antipsychotics.
Adrenergic α1, α2 Antagonist. scholarsresearchlibrary.com Investigate if removing fluorine alters affinity, potentially clarifying its role in off-target effects like orthostatic hypotension.
Histamine H1 Antagonist. scholarsresearchlibrary.com Assess the impact of defluorination on H1 receptor binding, which is linked to side effects like sedation and weight gain.

Elucidating Novel Signaling Cascades in Cellular Systems

The interaction between a ligand and a receptor initiates a cascade of intracellular signaling events. The therapeutic and adverse effects of paliperidone are the ultimate result of these complex pathways. nih.gov It is increasingly understood that different ligands can stabilize unique receptor conformations, leading to "biased agonism" or "functional selectivity," where specific downstream pathways are preferentially activated over others.

This compound can be used to explore these nuanced signaling mechanisms. Even if the binding affinity of the defluorinated compound at the D2 or 5-HT2A receptor is similar to the parent drug, the absence of the highly electronegative fluorine atom could subtly alter the ligand-receptor interaction, leading to a different signaling footprint. In non-human cellular models, researchers could compare the downstream effects of paliperidone and defluoro-paliperidone on effectors like adenylyl cyclase, phospholipase C, and various kinases. Such experiments could reveal previously unknown signaling pathways or demonstrate that the fluorine atom plays a key role in the functional selectivity of paliperidone, offering a deeper understanding of its molecular mechanism of action.

Advancements in Prodrug Design Principles and Esterase Biology

As a long-acting injectable, this compound is a prodrug that relies on enzymatic hydrolysis for its activity. This makes it a valuable tool for studying prodrug strategies and the enzymes that activate them.

Understanding Hydrolysis Kinetics in Diverse Biological Systems

Paliperidone Palmitate is formulated as a crystalline suspension. nih.gov Following intramuscular injection, it dissolves slowly and is then hydrolyzed by endogenous esterases to release the active paliperidone moiety and palmitic acid. nih.govjnjmedicalconnect.com This process of dissolution and hydrolysis governs the drug's extended-release profile. jnjmedicalconnect.com

Design of Modified Fatty Acid Conjugates for Controlled Release Research

The duration of action for long-acting injectable prodrugs is highly dependent on the properties of the fatty acid conjugate. nih.gov Different chain lengths and degrees of saturation in the fatty acid can alter the drug's lipophilicity and dissolution rate, thereby tuning the release profile.

Defluoro Paliperidone can be systematically conjugated to a variety of different fatty acids (e.g., caprylic acid, decanoic acid, oleic acid) to create a library of novel research compounds. This library would be instrumental in fundamental prodrug research. By administering these different conjugates in preclinical models, scientists can generate valuable data on how modifications to the fatty acid chain affect the release, distribution, and pharmacokinetics of a consistent active moiety (defluoro-paliperidone). This research helps refine the principles of prodrug design, allowing for more precise control over drug delivery for future therapeutic agents. nih.gov

Contributions to Mechanistic Toxicology Research (non-human, non-safety endpoint focused)

While the carbon-fluorine bond is one of the strongest in organic chemistry, the metabolism of fluorinated pharmaceuticals can, in some instances, lead to the formation of potentially reactive or toxic byproducts. nih.govacs.org Understanding the specific toxicological contribution of a fluorine atom, separate from the pharmacology of the core molecule, is a critical aspect of drug development.

In this domain, this compound serves as an ideal negative control for preclinical mechanistic studies. By comparing the effects of paliperidone palmitate and its defluorinated analog in non-human in vitro or in vivo toxicology models, researchers can isolate any cytotoxic or metabolic stress specifically associated with the presence of the fluorine atom or its potential metabolism. For instance, studies could investigate endpoints like mitochondrial function, oxidative stress, or the formation of reactive metabolites in liver cell cultures. Any difference observed between the two compounds would be directly attributable to the fluorine, providing clean, mechanistically informative data that is distinct from the receptor-mediated pharmacological effects of the drug scaffold. nih.govwikipedia.org

Table 2: Summary of Research Applications

Research Area Compound Application
Receptor Pharmacology This compound Acts as a comparative probe to define the fluorine atom's role in receptor affinity and selectivity.
Cellular Signaling This compound Investigates potential for altered downstream signaling cascades and functional selectivity.
Prodrug Metabolism This compound Elucidates metabolic pathways blocked by fluorine on the active moiety after ester hydrolysis.
Prodrug Design Defluoro Paliperidone + Fatty Acids Creates a research library to study how different lipid chains affect release of a novel active core.
Mechanistic Toxicology This compound Serves as a negative control to isolate any fluorine-specific toxicity from the drug's primary pharmacology.

Investigation of Cellular Stress Responses to Chemical Analogs

The study of how cells respond to chemical stressors is a cornerstone of toxicology and drug development. Chemical analogs like this compound are instrumental in this field. By introducing these analogs to in vitro cell cultures, researchers can meticulously observe and quantify cellular stress responses. For instance, studies on paliperidone have shown its potential to modulate inflammatory responses. In one study, paliperidone pre-treatment was found to normalize the protein expression of inflammasome pathways in the frontal cortex of rats subjected to chronic restraint stress. nih.gov Specifically, it attenuated the stress-induced increase in NALP1, NLRP3, and AIM2 inflammasome complexes, as well as caspase-1 and mature interleukin (IL)-1β protein levels. nih.gov

Furthermore, research has demonstrated that atypical antipsychotics can induce peripheral effects related to metabolic alterations. nih.gov In a study using the U-937 human cell line, paliperidone at concentrations of 25 and 50 μM/mL led to decreased cell survival, highlighting its impact on cellular viability. nih.gov Investigating the effects of this compound in similar assays could help to delineate the specific structural components responsible for these cellular stress responses. This line of inquiry can provide a deeper understanding of the molecular mechanisms underlying the therapeutic and adverse effects of paliperidone and related compounds.

Biomarker Discovery in Animal Models for Mechanistic Understanding

Animal models are indispensable for studying the complex interplay between drugs and biological systems. This compound can be utilized in such models to identify and validate biomarkers associated with the pharmacological action of paliperidone-like compounds. Biomarkers are measurable indicators of a biological state or condition and can provide crucial insights into a drug's mechanism of action.

Preclinical studies with paliperidone have laid the groundwork for this type of research. For example, paliperidone has been shown to produce antidepressant, anxiolytic, and mood-stabilizing effects in rodent models. nih.gov It also exhibits procognitive, antioxidant, and anti-inflammatory activities. nih.gov In a developmentally sensitive animal model of escalated aggression, chronic administration of paliperidone was found to suppress the development of the aggressive phenotype in a dose-dependent manner. nih.gov By administering this compound to animal models and employing techniques such as proteomics and metabolomics, researchers can identify novel biomarkers that correlate with these behavioral and physiological changes. This can lead to a more profound mechanistic understanding of how this class of compounds exerts its effects on the central nervous system.

Development of Novel Analytical Standards and Methodologies for Related Compounds

The development of robust and reliable analytical methods is critical for both research and quality control in the pharmaceutical industry. This compound serves as an essential reference standard in the development and validation of these methods for paliperidone and its related substances.

Numerous analytical techniques have been developed for the estimation of paliperidone in bulk drug and pharmaceutical formulations. These include spectrophotometric methods and various forms of chromatography such as high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and high-performance thin-layer chromatography (HPTLC). researchgate.net For instance, several RP-HPLC methods have been developed and validated for the quantification of paliperidone, demonstrating linearity, precision, and accuracy. researchgate.netijrps.comresearchgate.net These methods are crucial for routine quality control analysis. researchgate.net

The availability of well-characterized reference standards like this compound is paramount for ensuring the accuracy and reliability of these analytical methods. lgcstandards.comsigmaaldrich.com It allows for the proper identification and quantification of paliperidone and its impurities, which is a critical aspect of drug manufacturing and regulatory compliance. researchgate.net

Analytical MethodKey FeaturesApplication
RP-HPLC Mobile Phase: Methanol (B129727): Acetonitrile (B52724) (40:60 v/v), Detection at 235 nm. researchgate.netEstimation of Paliperidone in bulk and pharmaceutical dosage forms. researchgate.net
RP-HPLC Mobile Phase: Acetonitrile: Methanol: Potassium dihydrogen phosphate (B84403) (45:30:25, v/v), Detection at 275 nm. ijrps.comEstimation of Paliperidone in bulk and pharmaceutical dosage forms. ijrps.com
Visible Spectrophotometry Formation of a colored complex with PDACA or 4-Amino phenazone. ijrps.comEstimation of Paliperidone in pharmaceutical formulations. ijrps.com
UV Spectroscopy Measurement in 0.1N HCl at 275 nm. ijrps.comEstimation of Paliperidone in pharmaceutical formulations. ijrps.com
HPLC-MS-MS Identification and characterization of related substances and their fragmentation pathways. researchgate.netImpurity profiling of Paliperidone. researchgate.net

Exploration of Advanced Delivery Systems for Preclinical Investigative Tools

The way a compound is delivered can significantly impact its efficacy and duration of action in preclinical studies. Research into advanced delivery systems for compounds like this compound can provide valuable insights for the formulation of long-acting injectable antipsychotics.

Nanocrystal Suspensions for Sustained Release in Animal Models

Nanocrystal technology offers a versatile platform for improving the bioavailability and providing sustained release of poorly water-soluble drugs. informahealthcare.comresearchgate.net This approach involves reducing the particle size of the drug to the nanometer range, which can enhance its dissolution rate and allow for the development of long-acting injectable formulations. informahealthcare.com

The development of long-acting injectable formulations of paliperidone palmitate, such as once-monthly and three-monthly injections, has been a significant advancement in the treatment of schizophrenia. nih.govnih.govalkermes.com These formulations are based on the principle of forming a depot of drug nanocrystals at the injection site, from which the drug is slowly released into the systemic circulation. jnjmedicalconnect.com The use of nanocrystal suspensions of this compound in animal models can serve as a valuable tool for investigating the factors that influence the in vivo performance of such long-acting formulations. researchgate.net This includes studying the effects of particle size, surface coatings, and injection site on the release kinetics and biodistribution of the compound.

Polymeric Formulations for Controlled In Vitro Release Studies

Polymeric formulations are widely used to control the release of drugs from a delivery system. iau.ir These formulations can be designed as matrix tablets, microparticles, or hydrogels, where the drug is dispersed within a polymer matrix. researchgate.netijpsdronline.comresearchgate.net The release of the drug is then controlled by processes such as diffusion through the polymer matrix and erosion of the polymer. ijpsdronline.com

In the context of paliperidone, various polymers, including hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) and polyethylene (B3416737) oxide (Polyox), have been investigated for the development of controlled-release oral tablets. iau.irijpsdronline.comresearchgate.netresearchgate.net Studies have also explored the use of biodegradable polymers to create nanoparticles for controlled drug release. rsisinternational.org By incorporating this compound into different polymeric formulations, researchers can conduct in vitro release studies to systematically evaluate the impact of polymer type, molecular weight, and formulation composition on the release profile. iau.irijpsdronline.com This knowledge can be directly applied to the development of novel oral and injectable controlled-release formulations for paliperidone and other related compounds.

Q & A

Q. How should researchers interpret conflicting results in cost-effectiveness studies of this compound?

  • Methodological Answer : Apply Consolidated Health Economic Evaluation Reporting Standards (CHEERS) to assess study quality. Use probabilistic sensitivity analyses (e.g., Monte Carlo simulations) to model uncertainty in parameters like QALYs and hospitalization costs. Note that 3-month formulations (PP3M) may show greater cost savings due to reduced administration frequency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.